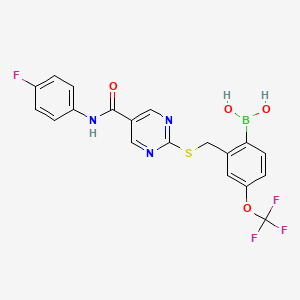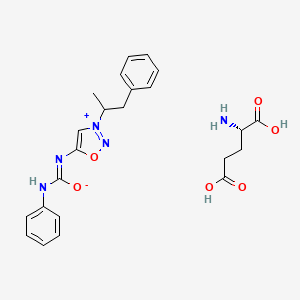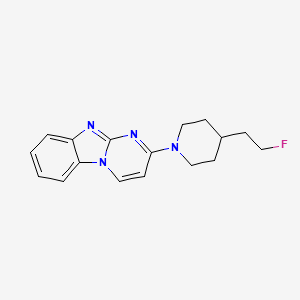![molecular formula C18H23N3O3 B611173 (2S)-2-[[4-(1,1-二甲基乙基)苯氧基]甲基]-2,3-二氢-5-甲基咪唑并[2,1-b]恶唑-6-甲酰胺 CAS No. 1431980-60-7](/img/structure/B611173.png)
(2S)-2-[[4-(1,1-二甲基乙基)苯氧基]甲基]-2,3-二氢-5-甲基咪唑并[2,1-b]恶唑-6-甲酰胺
描述
TASP0433864 is a novel positive allosteric modulator of metabotropic glutamate 2 receptor. TASP0433864 exhibited PAM activity at human and rat mGlu2 receptors with EC50 values of 199 and 206 nM, respectively, without exerting agonist activity at rat mGlu2 receptor. TASP0433864 produced a leftward and upward shift in the concentration-response curve of glutamate-increased guanosine 5'-O-(3-[(35)S]thio)triphosphate binding to mGlu2 receptor. The inhibitory effect of TASP0433864 on cortical activation was also observed in the mouse 2-deoxy-glucose uptake study. TASP0433864 is a selective mGlu2 receptor PAM with antipsychotic activity, and the attenuation of excess glutamatergic neurotransmission may be involved in the action of TASP0433864.
科学研究应用
代谢途径和药代动力学
- 抗肿瘤剂中的 N-去甲基化: Skibba 等人(1970 年) 的一项研究调查了一种结构相关的抗肿瘤剂的 N-去甲基化,提供了对类似化合物代谢的见解。这项研究与了解 (2S)-2-[[4-(1,1-二甲基乙基)苯氧基]甲基]-2,3-二氢-5-甲基咪唑并[2,1-b]恶唑-6-甲酰胺 等化合物的代谢途径和药代动力学相关。
合成和开发
- 药物开发的可扩展合成: Satam 等人(2016 年)开发了一种可扩展的工艺来合成相关化合物 DNDI-VL-2098,一种临床前候选药物。这项研究 (Satam 等人,2016 年) 证明了确定相关化合物的有效合成路线的重要性。
作用机制
- 在哺乳动物细胞中的作用: Gerulath 和 Loo(1972 年)的研究探索了类似化合物在哺乳动物细胞中的作用机制,阐明了 (2S)-2-[[4-(1,1-二甲基乙基)苯氧基]甲基]-2,3-二氢-5-甲基咪唑并[2,1-b]恶唑-6-甲酰胺 可能如何在细胞水平上相互作用 (Gerulath 和 Loo,1972 年)。
合成技术
- 恶唑的有效合成: Kumar 等人(2012 年)报告了一种用于合成 2-苯基-4,5-取代恶唑的有效合成方法,该方法可用于合成 (2S)-2-[[4-(1,1-二甲基乙基)苯氧基]甲基]-2,3-二氢-5-甲基咪唑并[2,1-b]恶唑-6-甲酰胺 等化合物 (Kumar 等人,2012 年)。
抗白血病活性
- 白血病中的三氮烯衍生物: Shealy 等人(1971 年)合成了三氮烯衍生物并评估了它们的抗白血病活性,这与研究类似化合物在潜在癌症治疗中的应用相关 (Shealy 和 O'dell,1971 年)。
电化学性质
- 氧化化学: Chen 和 Dryhurst(1984 年)对 3,7-二甲基尿酸的氧化化学的研究提供了对电化学性质的见解,这些性质可能与 (2S)-2-[[4-(1,1-二甲基乙基)苯氧基]甲基]-2,3-二氢-5-甲基咪唑并[2,1-b]恶唑-6-甲酰胺 等化合物相关 (Chen 和 Dryhurst,1984 年)。
作用机制
Target of Action
TASP 0433864 is a selective positive allosteric modulator of the metabotropic glutamate 2 (mGlu2) receptor . The mGlu2 receptor is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various neurological processes, including cognition, anxiety, and perception of pain .
Mode of Action
As a positive allosteric modulator, TASP 0433864 enhances the response of the mGlu2 receptor to its natural ligand, glutamate .
Biochemical Pathways
The activation of mGlu2 receptors by TASP 0433864 can lead to various downstream effects. For instance, it potentiates the inhibitory effect of DCG IV on excitatory postsynaptic potentials in hippocampal slices . This suggests that TASP 0433864 may modulate synaptic transmission in the brain, potentially influencing processes such as learning and memory .
Pharmacokinetics
The compound is reported to be soluble to 100 mm in dmso and to 20 mm in ethanol , which may influence its absorption and distribution in the body
Result of Action
The activation of mGlu2 receptors by TASP 0433864 has been shown to reduce ketamine- and methamphetamine-induced increases in locomotor activity in rats and mice . This suggests that TASP 0433864 may have antipsychotic activity, potentially making it useful in the treatment of disorders such as schizophrenia .
属性
IUPAC Name |
(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYTLCSQBACIP-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TASP0433864 interact with the mGlu2 receptor, and what are the downstream effects of this interaction?
A: TASP0433864 acts as a positive allosteric modulator (PAM) of the mGlu2 receptor. [] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. [] This interaction leads to several downstream effects, including:
- Potentiated mGlu2 receptor-mediated presynaptic inhibition of glutamate release: TASP0433864 enhances the inhibitory effect of DCG-IV [(2S,2′R,3′R)-2-(2′,3′-dicarboxylcyclopropyl)glycine], an mGlu2/3 receptor agonist, on field excitatory postsynaptic potentials in the dentate gyrus. [] This suggests that TASP0433864 potentiates the ability of mGlu2 receptors to reduce glutamate release.
- Inhibition of cortical gamma oscillations: TASP0433864 inhibits the increase in cortical gamma oscillations induced by MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrogen maleate] and ketamine. [] This effect is thought to reflect the attenuation of excessive cortical pyramidal neuron activity, which has been implicated in schizophrenia.
Q2: What is the significance of TASP0433864's selectivity for the mGlu2 receptor?
A: TASP0433864 exhibits high selectivity for the mGlu2 receptor over other mGlu receptors, including the closely related mGlu3 receptor. [] This selectivity is crucial because it allows researchers to isolate the specific effects of modulating mGlu2 receptor activity without confounding effects from other mGlu receptors. This selectivity may also translate into a more favorable side effect profile compared to drugs that target multiple mGlu receptors or other targets within the glutamatergic system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)